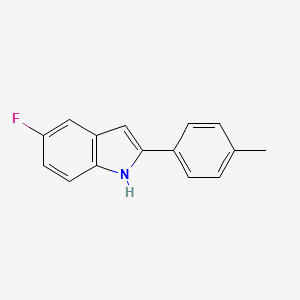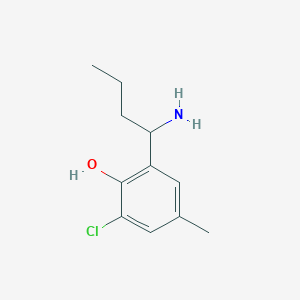
2-(1-Aminobutyl)-6-chloro-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-6-chloro-4-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and an aminobutyl side chain attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-chloro-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 6-chloro-4-methylphenol with 1-bromobutane, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-6-chloro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(1-Aminobutyl)-6-chloro-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminobutyl)-6-chloro-4-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the aminobutyl side chain can enhance binding affinity through hydrophobic interactions. The chlorine atom may also play a role in modulating the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
2-(1-Aminobutyl)-4-methylphenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-(1-Aminobutyl)-6-chlorophenol: Lacks the methyl group, which may influence its hydrophobic interactions.
2-(1-Aminobutyl)-6-chloro-4-ethylphenol: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
2-(1-Aminobutyl)-6-chloro-4-methylphenol is unique due to the presence of both the chlorine atom and the methyl group on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
2-(1-aminobutyl)-6-chloro-4-methylphenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,10,14H,3-4,13H2,1-2H3 |
InChIキー |
CNRPGSRMOIEYBH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=CC(=C1)C)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
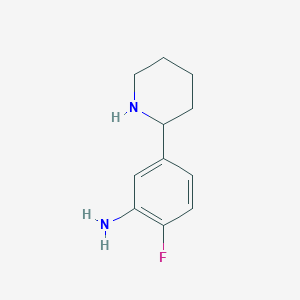
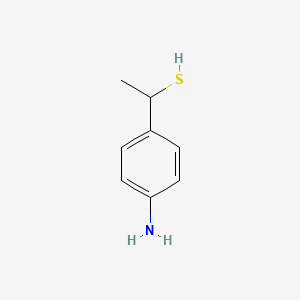
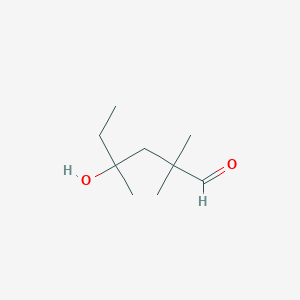
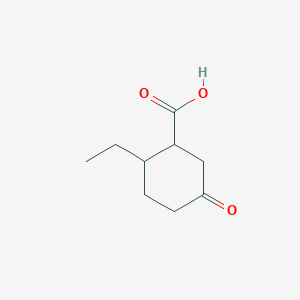
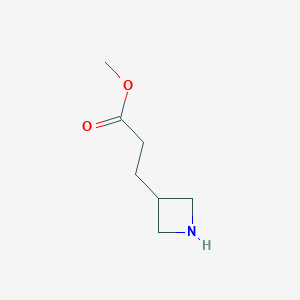
![2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13318734.png)
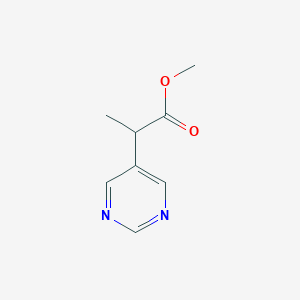
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
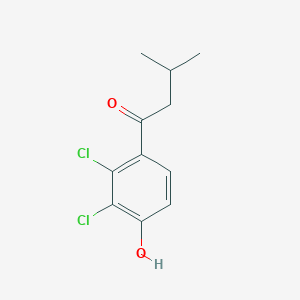
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)

